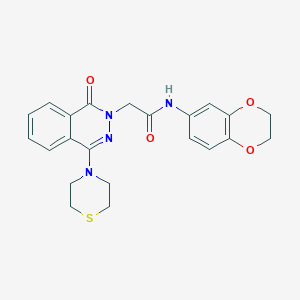

1-(3-oxo-3-piperidin-1-ylpropyl)-5-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

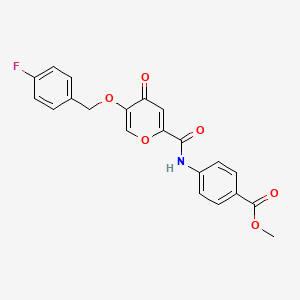

The synthesis of compounds related to "1-(3-oxo-3-piperidin-1-ylpropyl)-5-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)-1H-benzimidazole" typically involves multi-step pathways that convert organic acids into esters, hydrazides, and subsequently to the desired oxadiazole derivatives. These processes often employ reagents such as N,N-dimethylformamide (DMF) and sodium hydride, and the structures are confirmed through modern spectroscopic techniques (Khalid et al., 2016).

Molecular Structure Analysis

The structural elucidation of these compounds frequently utilizes single-crystal X-ray diffraction, IR, MS, elemental analysis, and NMR techniques. These analyses provide insights into the molecular geometry, confirming the orthorhombic space group and specific bond lengths and angles that are critical to understanding the compound's chemical behavior and interactions (Guillon et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds like "1-(3-oxo-3-piperidin-1-ylpropyl)-5-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)-1H-benzimidazole" typically include interactions with enzymes, demonstrating potential inhibition activities. For example, synthesized compounds have been evaluated against butyrylcholinesterase (BChE) enzyme, with molecular docking studies revealing significant binding affinities and ligand orientations in the active sites of human BChE proteins (Khalid et al., 2016).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the applicability of these compounds in various environments. Although specific details for "1-(3-oxo-3-piperidin-1-ylpropyl)-5-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)-1H-benzimidazole" are not directly available, related compounds exhibit characteristic absorption and emission spectra in solvents like dichloromethane, indicating their potential for further optical and electronic applications (Ge et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interaction with biological targets, are of significant interest. For example, the interaction with BChE and the ability to inhibit bacterial growth highlight the chemical versatility and potential therapeutic applications of these compounds. The synthesized derivatives have shown varied activities based on their molecular structure, indicating the importance of specific functional groups and structural motifs in determining their biological activities (Khalid et al., 2016).

科学的研究の応用

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds containing the piperidine ring, which exhibit significant antimicrobial activity. A structure-activity study highlighted the antimicrobial effectiveness of these compounds, underscoring the potential of such chemical structures in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Antibacterial Applications

Further studies have synthesized compounds with benzimidazole derivatives, showing good bactericidal activity against various bacteria, including Staphylococcus aureus and Listeria monocytogenes. This suggests the potential of these compounds in addressing bacterial infections, with some derivatives showing higher potency than standard treatments like ampicillin (Sapijanskaitė-Banevič et al., 2021).

Antileukemic Activity

A novel compound showing cytotoxic potential against leukemia cell lines has been synthesized, indicating the potential of such chemical structures in cancer therapy. This compound, characterized by X-ray crystallography among other techniques, represents a promising direction for the development of new anticancer agents (Guillon et al., 2018).

COX-2 Inhibition for Anti-inflammatory Applications

Compounds combining benzimidazole with oxadiazole have been designed and synthesized, targeting selective COX-2 inhibition to manage inflammation. Some of these compounds showed remarkable activity, suggesting their potential as leads for developing new anti-inflammatory drugs (Rathore et al., 2014).

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-20(23-15-5-6-18-19(13-15)30-10-9-29-18)14-26-22(28)17-4-2-1-3-16(17)21(24-26)25-7-11-31-12-8-25/h1-6,13H,7-12,14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTIGPYHHUYUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

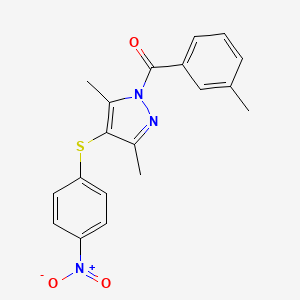

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

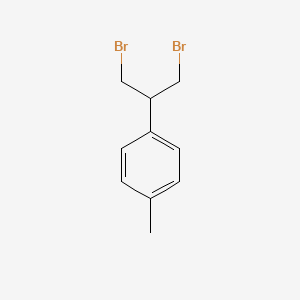

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)

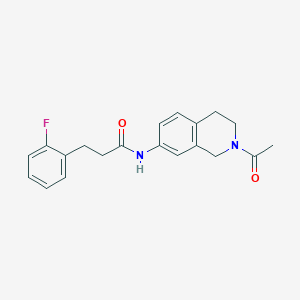

![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)